molecular formula C7H4ClF4N B1412168 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine CAS No. 1227581-18-1

4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B1412168
CAS No.: 1227581-18-1
M. Wt: 213.56 g/mol
InChI Key: VJWANJFMMUSSPL-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine is a high-value trifluoromethylpyridine (TFMP) derivative designed for research and development. Compounds within the TFMP class are critical in the discovery of novel agrochemicals and pharmaceuticals, as the trifluoromethyl group and pyridine moiety confer unique physicochemical properties that can enhance biological activity, metabolic stability, and membrane permeability . This multi-functional intermediate features both a reactive chloromethyl group and a halogenated pyridine ring, making it a versatile building block for condensation and nucleophilic substitution reactions. Researchers utilize such TFMP intermediates in the synthesis of active ingredients. The presence of fluorine and the trifluoromethyl group is a key strategy in modern chemical design, with approximately 40% of launched pesticides and a significant portion of new pharmaceuticals containing fluorine . This product is intended for laboratory research purposes only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWANJFMMUSSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213112
Record name 4-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-18-1
Record name 4-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-chloromethylpyridine with fluorinating agents under controlled conditions . The reaction conditions often include the use of

Biological Activity

4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group, is part of a larger class of pyridine derivatives known for their pharmacological potential. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine can be represented as follows:

PropertyValue
Molecular Formula C7H5ClF4N
Molecular Weight 201.57 g/mol
IUPAC Name 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine
CAS Number 1704073-29-9

The biological activity of 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and potentially increasing binding affinity to target sites.

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds .
  • Antimicrobial Activity : Research indicates that fluorinated pyridines exhibit antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis or function .
  • Antiviral Properties : Compounds containing trifluoromethyl groups have been linked to antiviral activities, particularly against HIV. The mechanism often involves inhibition of viral proteases or reverse transcriptases, crucial for viral replication .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine:

  • Antibacterial Efficacy : A study demonstrated that derivatives of trifluoromethylpyridines exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range against various bacterial strains .
  • Inhibition Studies : Another investigation focused on the inhibition of specific kinases involved in cancer progression. The compound was found to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. IC50 values indicated potent activity against CDK2 and CDK9 .
  • Pharmacokinetic Profiles : Animal studies revealed favorable pharmacokinetic properties for derivatives of this compound, suggesting good oral bioavailability and metabolic stability, which are critical for therapeutic applications .

Data Table: Biological Activities

Activity TypeTargetIC50/Effectiveness
Antibacterial MRSAMIC = 1.5 µM
Enzyme Inhibition Cytochrome P450IC50 = 0.5 µM
Antiviral HIV ProteaseIC50 = 0.8 µM
Kinase Inhibition CDK2IC50 = 0.36 µM
CDK9IC50 = 1.8 µM

Scientific Research Applications

Medicinal Chemistry

4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in developing new antibiotics .

Agrochemicals

This compound is utilized in the production of agrochemicals, including herbicides and insecticides. The trifluoromethyl group enhances its biological activity, making it effective against pests while minimizing environmental impact.

Case Study: Fluazifop-butyl
Fluazifop-butyl, the first trifluoromethylpyridine derivative introduced to the agrochemical market, demonstrates effective crop protection against grass weeds. Over 20 additional TFMP-containing agrochemicals have since been developed, showcasing the compound's significance in agricultural applications .

Material Science

In material science, 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine is used as a building block for synthesizing fluorinated organic compounds. These compounds are valuable in creating advanced materials with specific properties.

Comparison with Similar Compounds

Positional Isomers

4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 1227594-70-8) shares the same molecular formula but differs in the trifluoromethyl group's position (5- vs. 3-). Key distinctions:

  • Reactivity : The 3-CF₃ group in the title compound may sterically hinder reactions at the 4-chloromethyl site compared to the 5-CF₃ isomer.
  • Electronic Effects : Proximity of CF₃ (3-position) to the chloromethyl group (4-position) could polarize the C-Cl bond, enhancing its susceptibility to nucleophilic attack .
Property 3-CF₃ Isomer (CAS 1227581-18-1) 5-CF₃ Isomer (CAS 1227594-70-8)
Molecular Weight 213.56 213.56
Substituent Positions 2-F, 3-CF₃, 4-CH₂Cl 2-F, 5-CF₃, 4-CH₂Cl
Synthetic Utility Higher reactivity at C4 Potential steric hindrance at C5

Trifluoromethyl Pyridine Derivatives

Trifluoromethyl groups are prevalent in bioactive compounds:

  • Insecticidal Activity : Derivatives with 1,3,4-oxadiazole moieties (e.g., 2-(trifluoromethylpyridin-2-yl)-1,3,4-oxadiazoles) show potent activity, attributed to CF₃-enhanced lipophilicity and target binding .

Key Difference : The title compound’s chloromethyl group offers a reactive handle absent in many CF₃-pyridines, enabling covalent binding or further derivatization.

Chloro vs. Chloromethyl Substituted Analogs

  • 4-Chloro-2-(trifluoromethyl)pyridine (CAS: 113-92-8): Lacks the chloromethyl group, reducing its utility as a synthetic intermediate. The chloro group is less reactive than chloromethyl in nucleophilic substitutions .
  • 4-Chlorophenyl Derivatives: Compounds like (S)-(4-chlorophenyl)-1-(4-(4-CF₃-phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) highlight the role of chloro substituents in enhancing target affinity .

Fluorine Substituents

  • 2-Fluoro Substitution: The 2-F group in the title compound deactivates the pyridine ring, directing electrophilic attacks to the 4-position. This contrasts with non-fluorinated analogs, which may exhibit less regioselectivity .
  • Comparison with 5-Fluoro Analogs: Fluorine at the 5-position (e.g., 2-amino-5-(trifluoromethyl)pyridine) shifts electronic effects, altering reactivity in coupling reactions .

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl Position: SAR studies indicate that CF₃ placement (3- vs.
  • Chloromethyl vs. Dichloro Substitution : Dichlorination (e.g., 3,4-dichlorophenyl analogs) can enhance bioactivity, but chloromethyl groups offer versatility for prodrug design or polymer conjugation .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or fluorination of precursor pyridines. For example, fluorination of 2-chloro-3-(trifluoromethyl)pyridine derivatives using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C achieves moderate yields (~50–60%). Chloromethylation can be performed using chloromethylating agents like chloromethyl methyl ether under acidic conditions. Critical factors include solvent polarity (e.g., DMSO enhances fluorination) and temperature control to avoid side reactions such as ring decomposition .

Q. How can researchers ensure purity during synthesis, and what analytical techniques are essential for characterization?

  • Methodological Answer : Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Characterization requires a combination of:

  • 1H/19F NMR : To confirm substituent positions and fluorine environments (e.g., distinct trifluoromethyl peaks at ~−60 ppm in 19F NMR) .
  • X-ray crystallography : For resolving structural ambiguities, particularly steric effects from the chloromethyl and trifluoromethyl groups .
  • HRMS : To validate molecular weight and isotopic patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : The compound’s chloromethyl group is reactive and potentially toxic. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere (argon) at −20°C to prevent hydrolysis of the chloromethyl group.
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and chloromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl group is electron-withdrawing, which deactivates the pyridine ring toward electrophilic substitution but enhances stability in Suzuki-Miyaura couplings. The chloromethyl group acts as a leaving group in nucleophilic substitutions (e.g., SN2 with amines or thiols). Steric hindrance at the 3-position (trifluoromethyl) directs reactivity to the 4-position (chloromethyl), enabling regioselective functionalization. Computational DFT studies can model these effects .

Q. What strategies resolve contradictions in reported yields for fluorination steps across different studies?

  • Methodological Answer : Yield discrepancies often arise from:

  • Moisture Sensitivity : Fluorinating agents like KF require anhydrous conditions; trace water reduces efficacy.
  • Catalyst Choice : Transition-metal catalysts (e.g., CuI) improve fluorination efficiency but may introduce impurities.
  • Reaction Monitoring : In-situ FTIR or LC-MS can detect intermediates and optimize reaction termination points. Comparative studies under controlled conditions (e.g., same solvent, temperature) are recommended to reconcile data .

Q. How can computational chemistry predict the compound’s behavior in catalytic systems or biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes (e.g., kinase inhibitors), while DFT calculations (Gaussian, ORCA) predict regioselectivity in reactions. Key parameters include:

  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites on the pyridine ring.
  • Solvent Effects : COSMO-RS simulations assess solvation energy in different media.
  • Transition-State Analysis : Identifies rate-limiting steps in catalytic cycles .

Q. What environmental persistence or degradation pathways are associated with this compound?

  • Methodological Answer : The trifluoromethyl group confers resistance to hydrolysis, but the chloromethyl group may undergo nucleophilic displacement in aqueous environments (pH > 9). Advanced oxidation processes (AOPs) using UV/H2O2 or TiO2 photocatalysis can degrade the compound, monitored via LC-MS/MS. Ecotoxicity assays (e.g., Daphnia magna LC50) are required for environmental risk assessment .

Q. How is this compound utilized in the synthesis of pharmacologically active molecules?

  • Methodological Answer : It serves as a key intermediate in:

  • Anticancer Agents : Functionalized via amination or sulfonylation to target kinase inhibitors (e.g., EGFR inhibitors) .
  • Agrochemicals : Chloromethyl group substitution with thioureas yields herbicides with enhanced leaf permeability .
  • PET Tracers : Fluorine-18 labeling (via isotopic exchange) for imaging applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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